Increased Lipophilicity (XLogP3) of the 6,7-Dimethyl Free Base Compared to the Unsubstituted Core
The 6,7-dimethyl substitution on the pyrazolo[1,5-a]pyridine scaffold increases the computed partition coefficient (XLogP3-AA) from approximately 0.6 for the unsubstituted pyrazolo[1,5-a]pyridin-3-amine to 1.1 for the 6,7-dimethyl analog [1][2]. This ΔXLogP3 of approximately +0.5 represents a shift from a borderline hydrophilic to a moderately lipophilic compound, which alters membrane permeability, protein binding, and organic-phase extraction behavior. The topological polar surface area (TPSA) remains unchanged at 43.3 Ų, indicating that the lipophilicity gain comes without sacrificing hydrogen-bonding capacity [1].
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.1 (free base, CID 132257222) |
| Comparator Or Baseline | Pyrazolo[1,5-a]pyridin-3-amine (CAS 137837-55-9): XLogP3-AA ≈ 0.6 (CID 135428454) |
| Quantified Difference | ΔXLogP3 ≈ +0.5 log units (83% relative increase) |
| Conditions | Computed by XLogP3 3.0 algorithm; values are for the free base forms, not the dihydrochloride salts. |
Why This Matters
For procurement decisions, this lipophilicity difference means the 6,7-dimethyl analog will partition differently in extraction, chromatography, and biological assays, making it unsuitable as a drop-in replacement for the unsubstituted core in established protocols.
- [1] PubChem Computed Properties for CID 132257222: XLogP3-AA = 1.1, TPSA = 43.3 Ų. U.S. National Library of Medicine, 2025. View Source
- [2] PubChem Computed Properties for pyrazolo[1,5-a]pyridin-3-amine (CID 135428454): XLogP3-AA ≈ 0.6. U.S. National Library of Medicine, 2025. View Source
